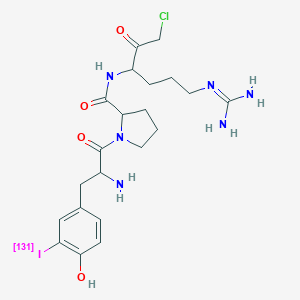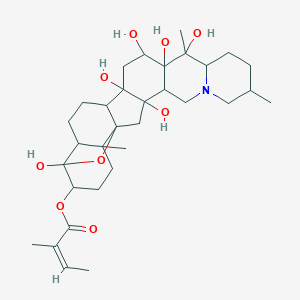
七叶皂苷
描述
Cevadine is a naturally occurring alkaloid found in the seeds of the plant Schoenocaulon officinale, commonly known as sabadilla. It belongs to the class of steroidal alkaloids and is known for its potent insecticidal properties. The molecular formula of cevadine is C₃₂H₄₉NO₉, and it has a molecular weight of 591.74 g/mol .
科学研究应用
Cevadine has a wide range of scientific research applications, including:
Chemistry: Cevadine is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: It is studied for its insecticidal properties and its effects on various biological systems.
Medicine: Research is ongoing to explore the potential therapeutic uses of cevadine, particularly in the treatment of certain neurological disorders.
Industry: Cevadine is used in the formulation of natural insecticides and pesticides.
作用机制
Target of Action
Cevadine is a voltage-sensitive sodium channel agonist . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons and muscle cells, making them primary targets for various drugs and toxins.
Mode of Action
Cevadine interacts with its target, the sodium channels, by binding to and preventing their inactivation . This action results in an increased influx of sodium ions into the cells, leading to enhanced nerve excitability . It’s important to note that the action of Cevadine is mutually exclusive with that of Veratridine, suggesting a competitive interaction .
Pharmacokinetics
According to one source, Cevadine is soluble in chloroform, ethanol, and methanol .
Result of Action
The primary result of Cevadine’s action is the alteration of membrane potential and sodium transport of muscle membrane . This can lead to increased nerve excitability and changes in intracellular ion concentrations . In the heart, this can result in an inotropic effect .
Action Environment
The action of Cevadine can be influenced by various environmental factors. For instance, the pH level can affect the activity of Cevadine. It has been shown that increasing the pH of a Cevadine solution from 7.3 to 8.3 increases the fraction of uncharged Cevadine molecules, which in turn increases the amplitude of the post-repolarization inward tail current induced by the alkaloid . Additionally, the viscosity of the environment can also influence the action of Cevadine .
生化分析
Biochemical Properties
Cevadine is known to interact with various enzymes, proteins, and other biomolecules. It is a voltage-sensitive sodium channel agonist , which means it can influence the flow of sodium ions across cell membranes. This property allows Cevadine to affect various biochemical reactions within cells .
Cellular Effects
Cevadine has been observed to have significant effects on cellular processes. This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Cevadine exerts its effects through binding interactions with biomolecules and changes in gene expression. As a voltage-sensitive sodium channel agonist, it can bind to these channels and influence their function . This can lead to changes in the electrical potential across the cell membrane, which can in turn influence various cellular processes.
Temporal Effects in Laboratory Settings
The effects of Cevadine can change over time in laboratory settings. While specific studies on Cevadine’s stability, degradation, and long-term effects on cellular function are limited, research on similar alkaloids suggests that these compounds can have complex temporal dynamics .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Cevadine in animal models are limited, research on similar alkaloids suggests that the effects of these compounds can vary with different dosages . This can include threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
Cevadine is involved in various metabolic pathways. As an alkaloid, it is part of secondary metabolism, a set of metabolic pathways that produce a diverse array of biochemicals in organisms . These pathways can involve various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: Cevadine can be synthesized through various chemical reactions involving the precursor compounds found in sabadilla seeds. The synthesis typically involves multiple steps, including esterification, oxidation, and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of cevadine involves the extraction of the alkaloid from sabadilla seeds. The seeds are first ground into a fine powder, and the alkaloids are extracted using solvents such as ethanol or methanol. The extract is then purified through processes like chromatography to isolate cevadine .
化学反应分析
Types of Reactions: Cevadine undergoes various chemical reactions, including:
Oxidation: Cevadine can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups in cevadine, altering its chemical properties.
Substitution: Substitution reactions can introduce new functional groups into the cevadine molecule, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cevadine can produce veratridine, another potent alkaloid .
相似化合物的比较
Veratridine: Like cevadine, veratridine is a potent sodium channel agonist found in sabadilla seeds. It has similar insecticidal properties but differs in its chemical structure and potency.
Protoveratrine: Another alkaloid with similar biological activity, protoveratrine is used in research for its effects on sodium channels.
Germine: Germine is a related alkaloid with similar insecticidal properties but different molecular targets and mechanisms of action.
Uniqueness of Cevadine: Cevadine is unique due to its specific binding affinity to sodium channels and its potent insecticidal activity. Its chemical structure allows for various modifications, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
(1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl) 2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUCFOVFALNEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861603 | |
| Record name | 4,12,14,16,17,20-Hexahydroxy-4,9-epoxycevan-3-yl 2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62-59-9 | |
| Record name | Cevadine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of cevadine?
A1: Cevadine primarily targets voltage-gated sodium channels (Na+ channels) found in excitable cells like neurons and muscle cells [, ].
Q2: How does cevadine affect sodium channels?
A2: Cevadine binds to Na+ channels and alters their gating properties. It prevents normal inactivation, leading to prolonged channel opening and increased sodium ion influx into the cell [, ].
Q3: What are the downstream consequences of cevadine's action on sodium channels?
A3: The increased sodium influx caused by cevadine leads to several effects:
- Depolarization: Persistent depolarization of the cell membrane [, ].
- Repetitive firing: Neurons and muscle cells display repetitive action potentials [, ].
- Muscle contraction: In skeletal muscle, this results in prolonged contractions rather than normal twitches [, ].
- Neurotransmitter release: Increased neuronal activity can trigger excessive release of neurotransmitters [].
Q4: What is the molecular formula and weight of cevadine?
A4: Cevadine's molecular formula is C32H49NO9 and its molecular weight is 591.7 g/mol [, ].
Q5: How is cevadine structurally related to other Veratrum alkaloids?
A5: Cevadine is an ester alkaloid, like veratridine, and both share the same alkanolamine core structure, veracevine. They differ in the organic acid esterified to veracevine, with cevadine possessing angelic acid while veratridine has veratric acid [, ].
Q6: What spectroscopic techniques are used to characterize cevadine?
A6: Cevadine can be characterized using:
- Ultraviolet-visible (UV-Vis) spectroscopy: Useful for quantification and detecting the presence of cevadine in mixtures [, ].
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, including 1H and 13C assignments [, ].
- Mass spectrometry (MS): Allows for identification and quantification, especially when coupled with separation techniques like HPLC [, , ].
Q7: How stable is cevadine under different environmental conditions?
A7: Cevadine exhibits varying stability:
- Sunlight: Degrades slowly upon exposure to sunlight [].
- Aqueous solutions: Breakdown is influenced by pH and time [].
Q8: Does cevadine exhibit any catalytic properties?
A8: There's no evidence to suggest that cevadine possesses catalytic properties. Its primary mode of action involves binding and modifying the function of sodium channels, rather than catalyzing chemical reactions.
Q9: How do structural modifications of cevadine affect its activity on sodium channels?
A9: Structural changes, particularly in the ester side chain, significantly impact cevadine's potency:
- Ester group: Essential for activity. Replacing it with other groups diminishes or abolishes its effect on sodium channels [, ].
- Alkanolamine core: Modifications to the veracevine core can alter binding affinity and potency [].
Q10: What are the challenges associated with formulating cevadine for pharmaceutical applications?
A11: Cevadine's narrow therapeutic index and potential for toxicity pose challenges for its formulation. Additionally, its stability in different formulations and delivery systems needs careful consideration [].
Q11: Are there specific safety concerns and regulations regarding the handling and use of cevadine?
A11: Cevadine is a highly toxic substance. Appropriate safety protocols and personal protective equipment are crucial when handling it. Users should consult relevant safety data sheets and comply with all local and national regulations.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of cevadine?
A12: Limited data is available on cevadine's specific ADME profile. Further research is needed to fully understand its pharmacokinetic properties.
Q13: What in vitro and in vivo models are used to study the effects of cevadine?
A13: Researchers use various models:
- Isolated muscle preparations: Frog sartorius muscle is commonly used to study its effects on muscle contraction and membrane potential [, , , ].
- Giant axons: Squid and crayfish giant axons are employed to investigate its effects on neuronal action potentials and ionic currents [, , ].
- Animal models: Limited studies have explored its effects on cardiovascular and respiratory systems in animal models [, ].
Q14: What are the known toxic effects of cevadine?
A14: Cevadine is highly toxic and can cause:
- Cardiovascular effects: Bradycardia, hypotension, arrhythmias [, , ].
- Respiratory effects: Respiratory depression, bronchoconstriction [].
- Neurological effects: Nausea, vomiting, paresthesias, seizures [].
- Gastrointestinal effects: Nausea, vomiting, diarrhea [].
Q15: How is cevadine typically quantified in biological and environmental samples?
A15: Common analytical techniques include:
- High-performance liquid chromatography (HPLC): Coupled with UV-Vis or mass spectrometry for separation and quantification [, , ].
- Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS-MS): A highly sensitive and specific technique for identifying and quantifying cevadine in complex matrices like serum and plant extracts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


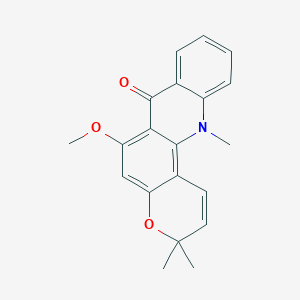
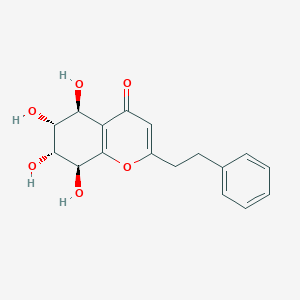
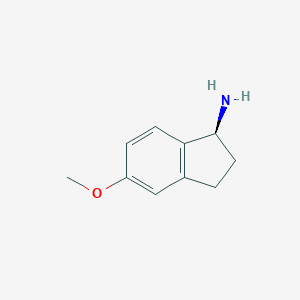
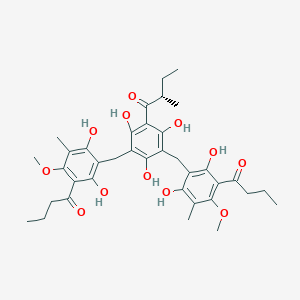
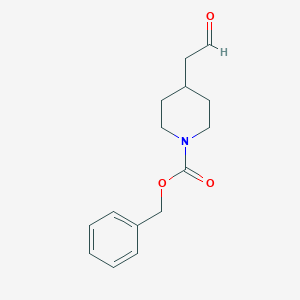
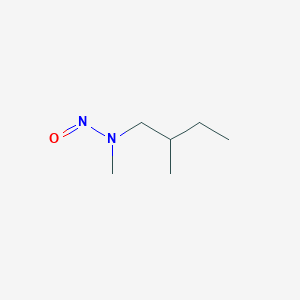
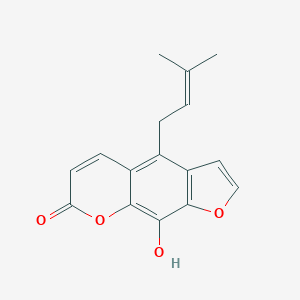
![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)
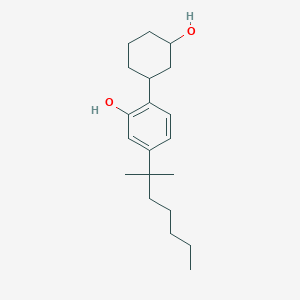


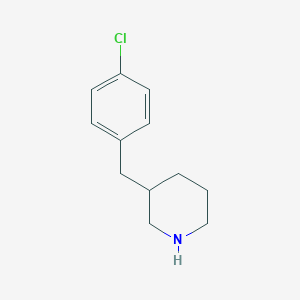
![2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B149971.png)
